N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine
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Overview
Description
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine is a complex organic compound with a unique structure that combines elements of chromen, methionyl, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine involves multiple steps, starting with the preparation of the chromen ring system. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The methionyl and alanine moieties are then introduced through peptide coupling reactions, often using reagents such as carbodiimides or other activating agents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the complex multi-step synthesis. Reaction conditions such as temperature, solvent, and pH would be carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: The chromen ring system can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methionyl and alanine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen ring system would yield quinones, while reduction of carbonyl groups would produce alcohols. Substitution reactions could result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying protein-ligand interactions or enzyme mechanisms.
Medicine: The compound could have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: It may be used in the development of new industrial processes or materials, particularly those requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and catalysis.
Receptor Modulation: It could interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.
Protein-Ligand Interactions: The compound may bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functionality, often used in organic synthesis.
4-Phenoxyaniline compound with tetrachlorostannane:
Uniqueness
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine is unique due to its combination of chromen, methionyl, and alanine moieties, which confer specific chemical and biological properties not found in simpler compounds
Properties
Molecular Formula |
C23H28N2O7S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-[[(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O7S/c1-13-10-17(21-14-4-3-5-15(14)23(30)32-18(21)11-13)31-12-19(26)25-16(7-9-33-2)22(29)24-8-6-20(27)28/h10-11,16H,3-9,12H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 |
InChI Key |
CGYCXCFUKKCBRG-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CCSC)C(=O)NCCC(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CCSC)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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